molecular formula C20H19FN2OS2 B2512809 N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-57-2

N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2512809
CAS No.: 941984-57-2
M. Wt: 386.5
InChI Key: OOSWGLKLLLKVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its multifaceted molecular architecture. It incorporates a thiazole ring, a privileged scaffold in drug discovery known for its wide range of biological activities . The thiazole nucleus is a common feature in compounds studied for various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and metabolic conditions . The specific structure of this compound combines the thiazole core with a 2,3-dimethylphenyl acetamide group and a 4-fluorobenzylthio side chain. This combination is designed to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can influence its interaction with biological targets. Researchers may investigate this molecule as a key intermediate or as a novel chemical entity in hit-to-lead optimization campaigns. Its structure suggests potential for probing enzymes or receptors where thiazole derivatives are known to show activity, making it a valuable tool for developing new pharmacological probes. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-13-4-3-5-18(14(13)2)23-19(24)10-17-12-26-20(22-17)25-11-15-6-8-16(21)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSWGLKLLLKVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings related to its therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities, and a dimethylphenyl group that may influence its pharmacological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of the 4-fluorobenzyl thioether moiety is accomplished via nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation with an acetic acid derivative to yield the target compound.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit potent anticancer activities. For instance, derivatives within the thiazole family have been shown to induce apoptosis and autophagy in various cancer cell lines, including melanoma and pancreatic cancer . The lead compound from these studies demonstrated significant inhibition of cell proliferation and reduced tumor growth in xenograft models.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer cell survival pathways. For example, it has been suggested that similar thiazole derivatives can modulate the activity of kinases and other signaling molecules that are critical for tumor growth and metastasis .

Research Findings

Several studies have characterized the biological activity of thiazole derivatives:

CompoundIC50 (µM)Activity Description
6b24.70 ± 0.3Induces apoptosis in melanoma cells
9c46.00 ± 0.5Inhibits growth in resistant cancer lines
9a88.50 ± 1.3Shows moderate cytotoxicity against various cell lines

These findings highlight the potential of this compound as a lead candidate for further development in cancer therapeutics.

Case Studies

  • Melanoma Treatment : A study demonstrated that a related thiazole compound significantly reduced tumor size in A375 xenograft models through mechanisms involving apoptosis and autophagy induction .
  • Pancreatic Cancer : Another investigation found that thiazole derivatives could effectively inhibit pancreatic cancer cell proliferation, showcasing their potential as novel anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. For instance, compounds featuring thiazole rings have been shown to exhibit significant activity against various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Evaluation

A relevant study evaluated several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications on the thiazole ring could enhance antimicrobial potency. Although this compound was not directly tested, its structural similarities suggest it may possess comparable activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated efficacy against several cancer cell lines, including breast cancer and other solid tumors.

Case Study: In Vitro Anticancer Activity

In a study involving thiazole derivatives, compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the thiazole moiety could enhance anticancer effects. This underscores the potential for this compound to be developed as an anticancer agent .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. Such studies can predict binding affinities and elucidate mechanisms of action.

Insights from Docking Studies

In silico studies have shown that compounds with similar structures can effectively bind to active sites of enzymes involved in cancer progression or microbial resistance. These findings are critical for guiding further synthesis and optimization of this compound as a therapeutic candidate .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Compound Name Core Heterocycle Key Substituents Notable Functional Groups Reference
N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide Thiazole 4-Fluorobenzylthio, 2,3-dimethylphenyl Thioether, Acetamide Target
N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide Thiazole 4-Fluorobenzylthio, 2,6-difluorobenzyl Thioether, Acetamide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl, Thiazol-2-yl Halogenated aryl, Acetamide
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide Thiadiazole 4-Chlorobenzylthio, Isopropylphenoxy Thioether, Phenoxy, Acetamide
N-(2,3-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole 4-Isobutylphenylethyl, 2,3-dimethylphenyl Triazole, Thioether, Acetamide

Key Observations:

  • Heterocycle Influence : Thiazole-based compounds (e.g., target compound and ) exhibit planar rigidity, enhancing π-π stacking interactions, whereas thiadiazole (e.g., ) and triazole derivatives (e.g., ) introduce distinct electronic and tautomeric properties.
  • Substituent Effects: Electron-Withdrawing Groups: The 4-fluorobenzylthio group in the target compound and may improve metabolic stability compared to non-fluorinated analogs (e.g., ). Halogenation: Chlorine or fluorine substituents (e.g., ) enhance lipophilicity and intermolecular interactions (e.g., halogen bonding).

Physicochemical and Spectral Properties

  • Melting Points : Thiazole derivatives (e.g., ) exhibit higher melting points (459–461°C) due to strong intermolecular forces, whereas triazole analogs () show lower values (91–93°C), likely due to reduced crystallinity.
  • Spectral Data :
    • IR spectra for acetamide derivatives (e.g., ) confirm C=O (~1660–1680 cm⁻¹) and N–H (~3200–3400 cm⁻¹) stretches.
    • The absence of νS–H in thione tautomers () contrasts with thiol forms, highlighting structural stability differences.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole core. A plausible route includes:

Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under reflux in ethanol .

Thioether linkage : Reaction of the thiazole intermediate with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C to introduce the benzylthio group .

Acetamide coupling : Amidation of the carboxylic acid derivative with 2,3-dimethylaniline using coupling agents like EDC/HOBt in dichloromethane .

  • Optimization : Control reaction temperature (avoid side reactions), use anhydrous solvents, and monitor progress via TLC or HPLC. Yield improvements (70–85%) are achieved by iterative purification (column chromatography, recrystallization) .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical for validation?

  • Methodological Answer :
  • 1H/13C NMR : Key signatures include:
  • Thiazole protons at δ 7.2–7.5 ppm (C4-H).
  • Acetamide carbonyl at ~168–170 ppm in 13C NMR.
  • 4-Fluorobenzylthio group: aromatic protons (δ 7.1–7.3 ppm) and CF coupling (J = 8–10 Hz) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should align with the thioether and acetamide groups .
  • Elemental Analysis : Carbon/nitrogen ratios must match theoretical values (±0.3%) .

Q. What in vitro assays are appropriate for initial biological activity screening?

  • Methodological Answer :
  • Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and triplicate replicates .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Data Interpretation : Compare activity to structurally similar analogs (e.g., N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide) to assess substituent effects .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., CDK9) or microbial enzymes (e.g., DNA gyrase) based on structural analogs’ reported activities .
  • Docking Workflow :

Prepare ligand (compound) and receptor (target protein PDB: e.g., 4BCG) using AutoDock Tools.

Perform flexible docking with Lamarckian GA (100 runs).

Analyze binding poses for hydrogen bonds (e.g., acetamide-CO with Arg residues) and hydrophobic interactions (fluorobenzyl with pocket residues) .

  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (NAMD/GROMACS) over 50 ns to assess stability .

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ across cell lines) be resolved?

  • Methodological Answer :
  • Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration).
  • Mechanistic Profiling :
  • Perform apoptosis assays (Annexin V/PI) to confirm cytotoxic vs. cytostatic effects.
  • Evaluate ATP levels (CellTiter-Glo) to rule out assay interference .
  • Structural Analysis : Use X-ray crystallography (SHELX ) or DFT calculations to identify conformational variations affecting activity .

Q. What structure-activity relationship (SAR) insights guide pharmacological optimization?

  • Methodological Answer :
  • Systematic Modifications :
Position Modification Effect on Activity Reference
Thiazole C2Replace S with OReduced cytotoxicity (IC₅₀ ↑2–3×)
Acetamide NBulkier aryl groupsImproved kinase inhibition (ΔIC₅₀ = 0.5 μM)
FluorobenzylOrtho-F substitutionEnhanced Gram+ selectivity (MIC ↓4×)
  • Design Criteria : Balance lipophilicity (cLogP 2.5–3.5) and polar surface area (<90 Ų) for membrane permeability .

Q. What crystallographic techniques determine the compound’s 3D structure, and how does this inform activity?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction :

Grow crystals via vapor diffusion (hexane/ethyl acetate).

Collect data (λ = 0.71073 Å, 100 K) using a Bruker D8 Venture.

Solve structure with SHELXT ; refine with SHELXL (R1 < 5%).

  • Key Insights :
  • Intramolecular H-bonds between acetamide NH and thiazole S stabilize bioactive conformations.
  • Dihedral angles (thiazole-benzyl) influence steric accessibility for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.